molecular formula C15H13NO B12552346 2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- CAS No. 158014-83-6

2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)-

Cat. No.: B12552346
CAS No.: 158014-83-6
M. Wt: 223.27 g/mol
InChI Key: QAXZVTXDKRUVTD-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds related to chalcones, with additional hydroxyl groups and other modifications.

    Curcumin: A well-known compound with a similar structure, found in turmeric and known for its anti-inflammatory and antioxidant properties.

Uniqueness

2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

158014-83-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-(4-methylphenyl)-1-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C15H13NO/c1-12-5-7-13(8-6-12)9-10-15(17)14-4-2-3-11-16-14/h2-11H,1H3

InChI Key

QAXZVTXDKRUVTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2

Origin of Product

United States

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